molecular formula C19H21N5O B2751172 5-amino-N-(3,5-dimethylphenyl)-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902470-16-0

5-amino-N-(3,5-dimethylphenyl)-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2751172
M. Wt: 335.411
InChI Key: PRTCBJAPUGOSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(3,5-dimethylphenyl)-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis of C-Terminal Peptide Amides

A method for the solid-phase synthesis of C-terminal peptide amides under mild conditions has been developed. This approach uses polymer-supported benzylamides for the stepwise elaboration of peptide chains, demonstrating the utility in synthesizing peptides such as tetragastrin and methionine-enkephalinamide with high yields and purities (Albericio & Bárány, 2009).

Synthesis of Triazole Derivatives

Research on the synthesis of 1,2,3-triazole analogues has led to the development of various compounds by reducing 4-amino-5-cyanotriazoles. These compounds have been studied for their potential applications in creating new chemical entities with varied functional groups (Albert, 1970).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives has shown that some compounds possess good to moderate antimicrobial activities against test microorganisms. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

A study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates aimed at preparing triazole-based scaffolds has been conducted. This work is significant for the preparation of peptidomimetics or biologically active compounds, illustrating the versatility of triazole compounds in medicinal chemistry (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-5-4-6-15(8-12)11-24-18(20)17(22-23-24)19(25)21-16-9-13(2)7-14(3)10-16/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTCBJAPUGOSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(3,5-dimethylphenyl)-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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